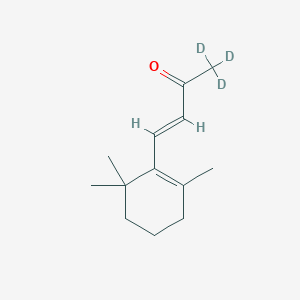
(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is a deuterated analog of a compound commonly found in various chemical and biological studies. Deuterium, a stable isotope of hydrogen, is often used in compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, utilizing advanced reactors and separation techniques to isolate the desired deuterated product.
化学反应分析
Types of Reactions
(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is used to study reaction mechanisms and isotope effects. Deuterium labeling helps in tracing the pathways of chemical reactions.
Biology
In biological research, deuterated compounds are used to investigate metabolic processes and enzyme mechanisms. The incorporation of deuterium can provide insights into the dynamics of biological systems.
Medicine
In medicine, deuterated drugs are developed to improve the pharmacokinetic properties of existing drugs. Deuterium can enhance the stability and reduce the metabolism of drugs, leading to better therapeutic outcomes.
Industry
In the industrial sector, deuterated compounds are used in various applications, including material science and environmental studies. They are also employed in the development of new technologies and products.
作用机制
The mechanism of action of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one involves its interaction with molecular targets and pathways. Deuterium’s unique properties, such as its higher bond dissociation energy compared to hydrogen, can influence the compound’s reactivity and stability. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules.
相似化合物的比较
Similar Compounds
- (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
- (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
Uniqueness
The uniqueness of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one lies in its deuterium content. Deuterium substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C13H20O |
|---|---|
分子量 |
195.32 g/mol |
IUPAC 名称 |
(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+/i2D3 |
InChI 键 |
PSQYTAPXSHCGMF-APFIAUBDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)/C=C/C1=C(CCCC1(C)C)C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















